Callophycol A Callophycol A Callophycol A is a dibromophenol that is 2,4-dibromophenol substituted at position 6 by a decahydronaphthalen-1-ylmethyl group which in turn is substituted by a bromo, 3-bromo-4-chloro-4-methylpentyl group, two methyl groups and a methylidene group at positions 6, 5, 5, 8a and 2 respectively. A diterpenoid isolated from the Fijian red alga Callophycus serratus, it exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a dibromophenol, an organochlorine compound and a carbobicyclic compound.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1933465
InChI: InChI=1S/C26H35Br4ClO/c1-15-6-7-20-25(4,18(15)13-16-12-17(27)14-19(28)23(16)32)10-9-22(30)26(20,5)11-8-21(29)24(2,3)31/h12,14,18,20-22,32H,1,6-11,13H2,2-5H3/t18-,20+,21?,22-,25+,26-/m1/s1
SMILES:
Molecular Formula: C26H35Br4ClO
Molecular Weight: 718.6 g/mol

Callophycol A

CAS No.:

Cat. No.: VC1933465

Molecular Formula: C26H35Br4ClO

Molecular Weight: 718.6 g/mol

* For research use only. Not for human or veterinary use.

Callophycol A -

Specification

Molecular Formula C26H35Br4ClO
Molecular Weight 718.6 g/mol
IUPAC Name 2-[[(1R,4aS,5R,6R,8aS)-6-bromo-5-(3-bromo-4-chloro-4-methylpentyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4,6-dibromophenol
Standard InChI InChI=1S/C26H35Br4ClO/c1-15-6-7-20-25(4,18(15)13-16-12-17(27)14-19(28)23(16)32)10-9-22(30)26(20,5)11-8-21(29)24(2,3)31/h12,14,18,20-22,32H,1,6-11,13H2,2-5H3/t18-,20+,21?,22-,25+,26-/m1/s1
Standard InChI Key RWUQIKIJRXVZFL-ZSCBFHBVSA-N
Isomeric SMILES C[C@@]12CC[C@H]([C@]([C@H]1CCC(=C)[C@H]2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Cl)Br)Br
Canonical SMILES CC12CCC(C(C1CCC(=C)C2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Cl)Br)Br

Introduction

Chemical Structure and Identification

Molecular Characteristics

Callophycol A (compound 9 in original research) is a halogenated diterpene-phenol with a molecular formula of C26H35OBr4Cl and a molecular weight of 718.630 g/mol . Mass spectrometry analysis showed a characteristic [M – H]− peak at m/z 712.9066, confirming its highly halogenated nature . The compound contains a total of five halogen atoms (four bromine and one chlorine), making it a particularly interesting marine natural product.

Structural Features

The systematic name of Callophycol A is 2-{[(1R,4aS,5R,6R,8aS)-6-bromo-5-(3-bromo-4-chloro-4-methylpentyl)-5,8a-dimethyl-2-methylidene-decahydronaphthalen-1-yl]methyl}-4,6-dibromophenol . This complex structure consists of a diterpene skeleton connected to a dibrominated phenol unit. The compound contains several stereogenic centers, with the configuration at C-16 being particularly significant for its biological properties .

The structure can be broken down into two main components:

  • A decahydronaphthalene core with multiple stereocenters

  • A dibromophenol unit connected via a methylene bridge

Structural Data

Table 1. Chemical and Physical Properties of Callophycol A

PropertyValue
Molecular FormulaC26H35Br4ClO
Molecular Weight718.630 g/mol
SMILESCC(C)(Cl)C(Br)CC[C@@]1(C)C@HCC[C@@]2(C)C@HC(=C)CC[C@H]12
InChIInChI=1S/C26H35Br4ClO/c1-15-6-7-20-25(4,18(15)13-16-12-17(27)14-19(28)23(16)32)10-9-22(30)26(20,5)11-8-21(29)24(2,3)31/h12,14,18,20-22,32H,1,6-11,13H2,2-5H3/t18-,20+,21?,22-,25+,26-/m1/s1
StereochemistryMultiple stereocenters with (1R,4aS,5R,6R,8aS) configuration
Physical AppearanceNot specified in available data

Isolation and Discovery

Source Organism

Callophycol A was first isolated from the Fijian red alga Callophycus serratus . This marine organism has proven to be a rich source of novel halogenated natural products with diverse carbon skeletons and bioactivities. Additional samples of this compound have been collected from the same species in other South Pacific locations, including Tonga .

Extraction and Purification

The isolation of Callophycol A involved extraction of the algal material followed by purification using various chromatographic techniques. The compound was identified through detailed NMR, X-ray crystallography, and mass spectral analyses . The structural elucidation required extensive 1D and 2D NMR experiments to establish the carbon skeleton and relative stereochemistry of the molecule.

Related Compounds

Callophycol A was isolated alongside Callophycol B (compound 10) and several callophycoic acids (compounds 1-8) . These compounds represent the first examples of diterpene-phenols in macroalgae, highlighting the unique biosynthetic capabilities of Callophycus serratus. More recently, additional halogenated meroditerpenoids have been isolated from this species, including callophycol C, iodocallophycols E and F, and various callophycoic acids .

Stereochemistry and Structural Analysis

Configurational Studies

Recent research has focused on determining the absolute configuration of Callophycol A, particularly at the C-16 stereocenter. Callophycols A and B have been found to possess opposite configurations at the C-16 position: 16S and 16R, respectively . This discovery has important implications for understanding the biosynthetic pathways of these compounds.

Structural Relationships

Callophycol A and related compounds appear to be biosynthetically related through a putative dyotropic rearrangement (DR) . This mechanism suggests that the chirality of Callophycus secondary metabolites, despite their high chemodiversity, is highly conserved. The stereocontrolled addition of halogens to precursor alkenes appears to direct the formation of stereogenic centers in both the halogenated benzoate-decalin core and the distal vicinal bromochloro moiety .

Structural Trends

Analysis of the chiroptical properties of Callophycol A and related iodinated meroditerpenoids has led to revised configurational assignments. For instance, the configuration of callophycol E has been revised from (10R,14R) to (10S,14S) based on molar rotation studies . These findings suggest a consistent biosynthetic pathway for the production of these complex halogenated terpenes.

Biological Activity

Antiparasitic Activity

CompoundAntibacterial ActivityAntimalarial ActivityAnticancer ActivityReference
Callophycol APresentPresentPresent (modest)
Bromophycolide APresentPresentGI50 6.7 μM (NIH)
Iodocallophycol ENot specifiedNot specifiedIC50 6.0 μM (HL-60)
HalomonNot specifiedNot specifiedGI50 0.676 μM

Biosynthetic Considerations

Novel Carbon Skeletons

Callophycol A represents one of the first examples of a diterpene-phenol isolated from macroalgae . This novel carbon skeleton has expanded our understanding of natural product biosynthesis in marine red algae. The discovery of these compounds has provided valuable insights into the unique biochemical pathways operating in Callophycus serratus.

Halogenation Patterns

The precise pattern of halogenation in Callophycol A suggests the involvement of specific halogenase enzymes in its biosynthesis. The presence of four bromine atoms and one chlorine atom in precise stereochemical arrangements indicates a controlled enzymatic process rather than random halogenation .

Biosynthetic Hypotheses

Recent research suggests that the formation of Callophycol A and related compounds involves stereocontrolled halogenation of alkene precursors, with neighboring group interactions playing a crucial role in directing the stereochemistry . The enantiofacial addition of halogens appears to direct the formation of the remaining stereogenic centers, contributing to the conserved chirality observed across the diverse metabolites of Callophycus serratus.

Research Significance and Future Directions

Chemical Ecology

The production of Callophycol A by Callophycus serratus likely serves ecological functions, potentially as a defense mechanism against predators, competitors, or fouling organisms in the marine environment. The considerable metabolic investment in producing these complex halogenated compounds suggests important adaptive advantages.

Future Research Opportunities

Several research avenues remain unexplored for Callophycol A:

  • Complete characterization of its mechanism of action against various pathogens and cancer cell lines

  • Structure-activity relationship studies to enhance its bioactivity

  • Development of synthetic routes to overcome supply limitations

  • Investigation of its ecological role in marine environments

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